

5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde CAS number

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Compound of Interest

Compound Name: 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde

CAS No.: 328565-20-4

Cat. No.: B2389556

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Molecular Architecture and Strategic Significance

In the landscape of rational drug design, **5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde** (CAS: 328565-20-4) emerges as a highly specialized, bifunctional organic building block. The molecule elegantly merges two critical pharmacophoric elements: a reactive salicylaldehyde core and a lipophilic 2-chlorobenzyl moiety.

The diarylmethane scaffold (the benzyl-phenol linkage) is a privileged structure frequently utilized to occupy hydrophobic pockets in target proteins, a design principle famously validated by the SGLT2 inhibitor class of antidiabetic drugs. Simultaneously, the ortho-hydroxybenzaldehyde motif serves as a versatile synthetic handle, enabling the rapid generation of Schiff base ligands, coumarin fluorophores, and benzofuran derivatives.

Physicochemical Profiling

Understanding the molecular descriptors of this compound is critical for predicting its behavior in both synthetic workflows and biological systems.

Property	Value
CAS Number	328565-20-4
Molecular Formula	C ₁₄ H ₁₁ ClO ₂
Molecular Weight	246.69 g/mol
SMILES String	<chem>C1=CC=C(C(=C1)CC2=CC(=C(C=C2)O)C=O)C</chem>
Structural Class	Salicylaldehyde / Diarylmethane
Hydrogen Bond Donors	1 (Phenolic -OH)
Hydrogen Bond Acceptors	2 (Phenolic -OH, Aldehyde -C=O)

Data supported by commercial chemical databases[1].

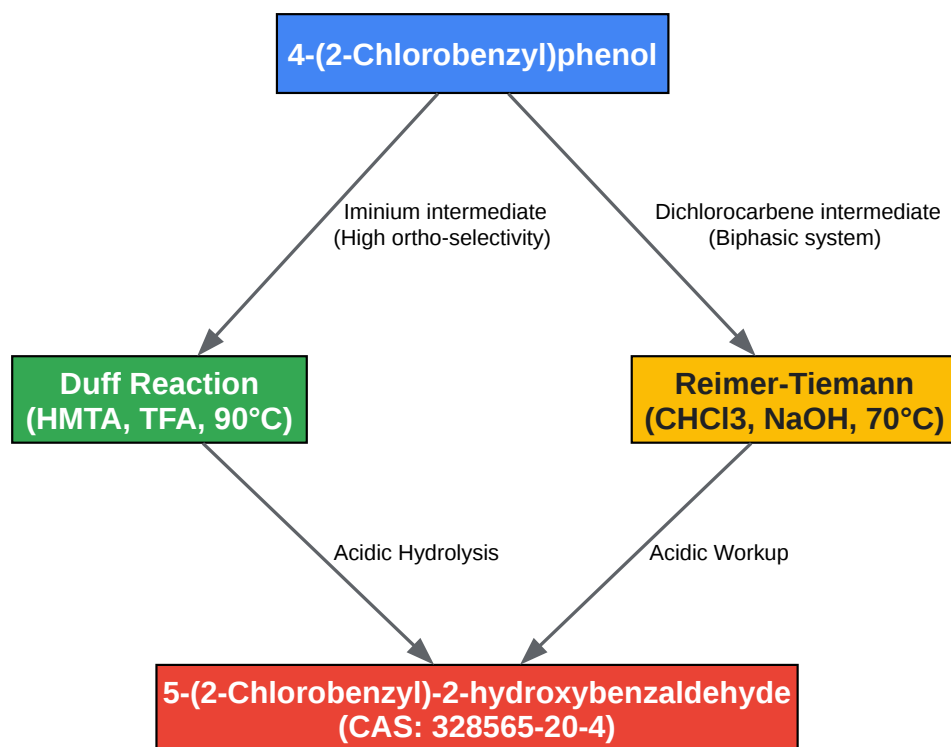
Synthetic Methodologies: Causality and Design

The synthesis of **5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde** typically originates from 4-(2-chlorobenzyl)phenol. The critical transformation is the regioselective ortho-formylation of the phenol ring. Two primary mechanistic pathways dictate this transformation:

The Duff Reaction Pathway: This is the preferred method for the formylation of sterically hindered phenols [2]. By utilizing hexamethylenetetramine (HMTA) in an acidic medium (such as trifluoroacetic acid, TFA), the reaction generates an electrophilic iminium ion. The causality behind its high ortho-selectivity lies in the hydrogen-bonding stabilization of the transition state between the phenolic proton and the incoming iminium nitrogen. Because the para position of the starting material is already blocked by the 2-chlorobenzyl group, the Duff reaction proceeds with high fidelity to yield the target aldehyde without competing diformylation.

The Reimer-Tiemann Pathway: Alternatively, this employs chloroform and sodium hydroxide [3]. The strong base deprotonates chloroform to generate a highly reactive, electron-deficient dichlorocarbene intermediate. Simultaneously, the phenol is deprotonated to a highly

nucleophilic phenoxide. Because NaOH is insoluble in chloroform, this reaction necessitates a biphasic system. While historically significant, this route often suffers from lower yields due to the formation of tarry by-products and the competing aqueous hydrolysis of the carbene intermediate [4].



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Synthetic routes for **5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde** via Duff and Reimer-Tiemann.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, ensuring reproducibility requires protocols that provide distinct, observable validation checkpoints.

Protocol A: Regioselective Formylation via the Duff Reaction

- **Preparation:** In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-(2-chlorobenzyl)phenol in anhydrous trifluoroacetic acid (TFA) (approx. 10 mL per gram of substrate).
- **Reagent Addition:** Add 2.0 equivalents of hexamethylenetetramine (HMTA) in portions. **Causality:** Excess HMTA ensures complete conversion, as it serves as both the carbon and nitrogen source for the intermediate iminium species, while TFA acts as both the solvent and the acid catalyst.
- **Thermal Activation:** Heat the reaction mixture to 90°C under an inert nitrogen atmosphere for 12-16 hours. **Validation Checkpoint:** Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The starting material spot should disappear, replaced by a lower-R_f spot that is highly fluorescent under UV (254 nm) due to the newly introduced carbonyl group.
- **Hydrolysis:** Cool the mixture to room temperature and quench by slowly adding 2M HCl (aq). Stir vigorously for 2 hours. **Causality:** The acidic aqueous environment is strictly required to hydrolyze the stable benzylamine-like intermediate into the final aldehyde.
- **Isolation:** Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography.

Protocol B: Downstream Schiff Base Condensation

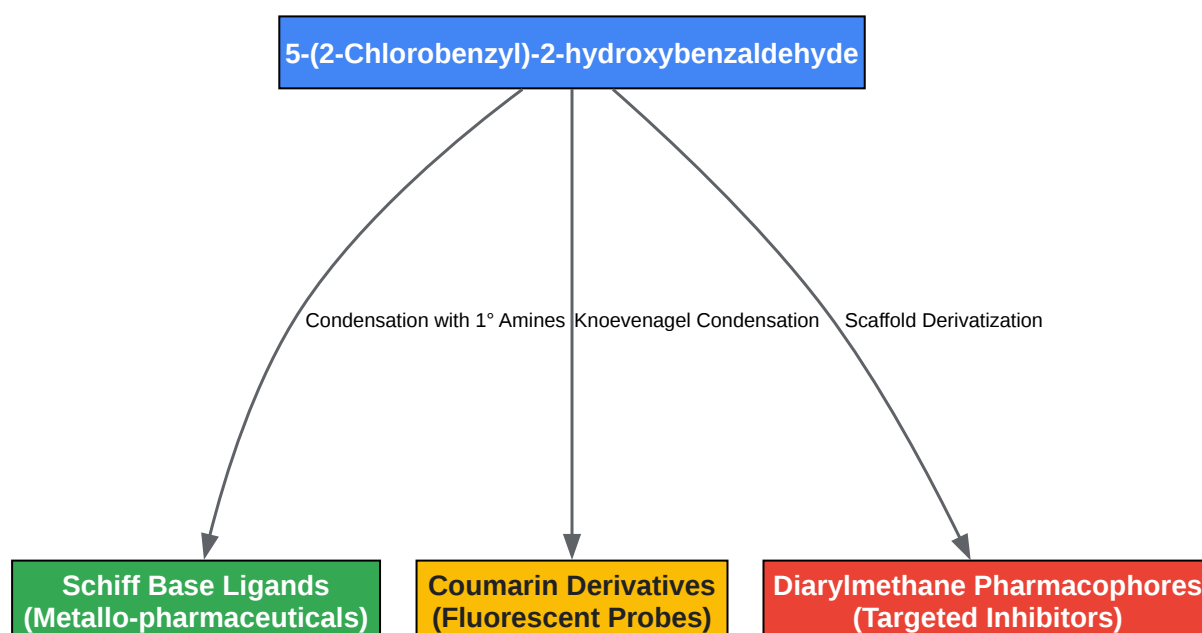
- **Reaction Setup:** Dissolve 1.0 eq of **5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde** in absolute ethanol.
- **Amine Addition:** Add 1.0 eq of a primary amine (e.g., an aniline derivative) and a catalytic amount of glacial acetic acid (1-2 drops). **Causality:** The mild acid protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack, without fully protonating and deactivating the nucleophilic amine.
- **Condensation:** Reflux the mixture for 4 hours. **Validation Checkpoint:** A distinct color change from pale yellow to deep orange/yellow will occur. This visually validates the formation of the

extended conjugated imine bond (C=N) characteristic of Schiff bases [5].

- Crystallization: Cool to 0°C to precipitate the Schiff base. Filter and wash with cold ethanol to yield the pure ligand.

Downstream Applications in Drug Discovery

The bifunctional nature of this molecule allows it to act as a central hub for divergent medicinal syntheses.



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Downstream medicinal chemistry applications of the 5-(2-Chlorobenzyl)salicylaldehyde core.

- Metallo-pharmaceuticals: The hydroxyl and imine nitrogen of derived Schiff bases form highly stable chelate rings with transition metals (e.g., Cu²⁺, Zn²⁺, Ag⁺). These metallo-

complexes are actively investigated for enhanced antimicrobial and targeted anticancer properties.

- Fluorescent Probes: Knoevenagel condensation with active methylene compounds yields coumarin derivatives. The electron-donating phenol and the electron-withdrawing aldehyde create a "push-pull" electronic system, making this core ideal for designing environment-sensitive fluorophores.

References

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